molecular formula C5H5BClNO3 B6310056 2-Chloro-6-hydroxypyridine-3-boronic acid CAS No. 2096337-12-9

2-Chloro-6-hydroxypyridine-3-boronic acid

Cat. No.: B6310056
CAS No.: 2096337-12-9
M. Wt: 173.36 g/mol
InChI Key: BFSYFRIFYUPFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-hydroxypyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-hydroxypyridine-3-boronic acid typically involves the borylation of 2-Chloro-6-hydroxypyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like palladium(II) acetate. The reaction conditions often involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydroxypyridine-3-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds or other complex organic molecules.

    Oxidation: Phenols or other oxygenated derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-6-hydroxypyridine-3-boronic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-Chloro-6-hydroxypyridine-3-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in facilitating this transmetalation step.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-hydroxypyridine-3-boronic acid is unique due to the presence of both a chlorine atom and a boronic acid group on the pyridine ring. This dual functionality allows for versatile reactivity, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

(2-chloro-6-oxo-1H-pyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2,10-11H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSYFRIFYUPFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(NC(=O)C=C1)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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